
N,6-diphenyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-diphenyl-4-pyrimidinamine (DPPM) is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPM is a pyrimidine derivative with a molecular formula of C18H14N4 and a molecular weight of 294.33 g/mol. Its unique chemical structure and properties make it an important tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of N,6-diphenyl-4-pyrimidinamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA and RNA, and their inhibition can lead to the disruption of cell growth and proliferation.
Biochemical and Physiological Effects:
N,6-diphenyl-4-pyrimidinamine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, DNA and RNA synthesis, and the induction of apoptosis. N,6-diphenyl-4-pyrimidinamine has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,6-diphenyl-4-pyrimidinamine is its ability to selectively inhibit the activity of certain enzymes, which makes it a valuable tool for studying enzyme kinetics and inhibition. However, N,6-diphenyl-4-pyrimidinamine has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research on N,6-diphenyl-4-pyrimidinamine. One area of interest is the development of new synthetic methods for the production of N,6-diphenyl-4-pyrimidinamine, which could improve its yield and purity. Another area of research is the investigation of N,6-diphenyl-4-pyrimidinamine's potential as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of N,6-diphenyl-4-pyrimidinamine and its effects on cellular processes.
Méthodes De Synthèse
N,6-diphenyl-4-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 4,6-diaminopyrimidine with benzophenone in the presence of a catalyst. The resulting product is then purified using standard laboratory techniques, such as column chromatography and recrystallization. Other methods of synthesis have also been reported in the literature, including the use of microwave irradiation and ultrasound-assisted methods.
Applications De Recherche Scientifique
N,6-diphenyl-4-pyrimidinamine has been widely used in scientific research for its potential applications in various fields. One of the most significant applications of N,6-diphenyl-4-pyrimidinamine is in the field of biochemistry, where it has been used to study the mechanisms of enzyme inhibition. N,6-diphenyl-4-pyrimidinamine has also been investigated for its potential as an anti-cancer agent, as well as its ability to inhibit the growth of various microorganisms.
Propriétés
IUPAC Name |
N,6-diphenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)19-14-9-5-2-6-10-14/h1-12H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGVTJQEPWNPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5834560.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5834561.png)
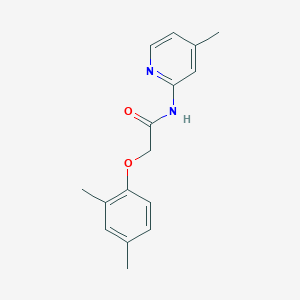
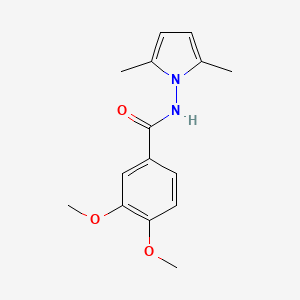
![N-methyl-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B5834585.png)
![2-[4-(4-fluorophenoxy)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5834594.png)
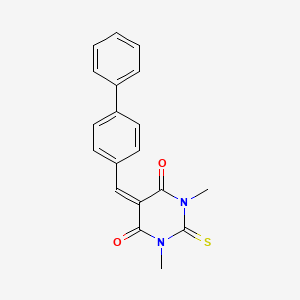
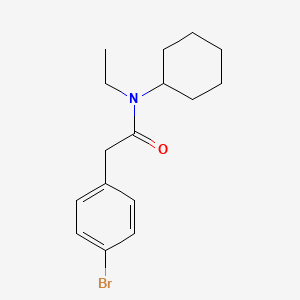
![2-(4-bromophenyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5834612.png)
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)


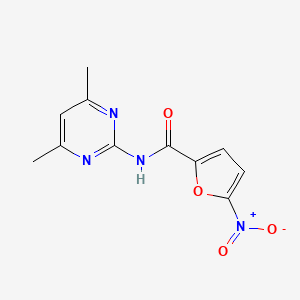
![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)